



# Application Notes: SGI-7079 Administration in Xenograft Studies

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Compound of Interest		
Compound Name:	SGI-7079	
Cat. No.:	B610817	Get Quote

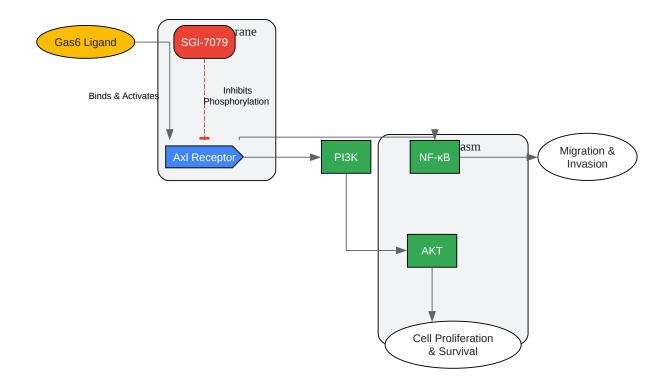
#### Introduction

SGI-7079 is a novel, selective, and orally active ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in cancer progression, metastasis, immune evasion, and therapeutic resistance.[2][3] The ligand for Axl, growth arrest-specific 6 (Gas6), activates downstream signaling pathways such as PI3K/AKT, NF-kB, and MEK/ERK upon binding.[2][4] SGI-7079 effectively blocks these Axl-mediated signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion.[1] These characteristics make SGI-7079 a valuable tool for preclinical cancer research, particularly in xenograft models to study therapeutic efficacy, overcome drug resistance, and investigate combination therapies.[5][6]

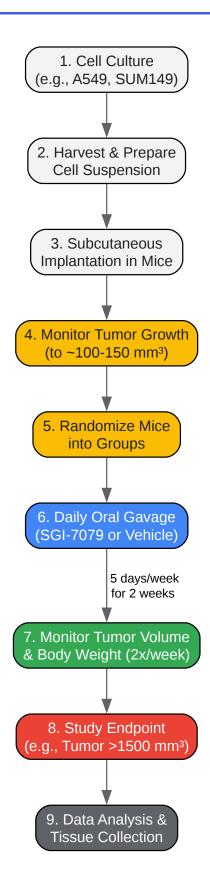
#### Mechanism of Action

**SGI-7079** exhibits high selectivity for Axl kinase with a Ki of 5.7 nM.[5][7] It functions by inhibiting the Gas6 ligand-induced tyrosine phosphorylation of Axl.[2][5] This blockade disrupts downstream signaling cascades that promote cell survival and proliferation, such as the NF-κB and PI3K/AKT pathways, ultimately increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.[4] In preclinical models, this inhibition results in a dosedependent reduction in tumor growth.[5][7] Studies have shown that **SGI-7079** can inhibit tumor growth by up to 67% at its maximum effective dose in vivo.[5][7]









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